Tubulin inhibitor 33

Antiproliferative activity Cancer cell cytotoxicity Colchicine-site inhibitor

Tubulin inhibitor 33 (also known as compound 3a) is a synthetic small-molecule tubulin polymerization inhibitor that targets the colchicine binding site on β-tubulin. It exhibits a dose-dependent suppression of tubulin polymerization with an IC₅₀ of 9.05 μM and demonstrates potent antiproliferative activity against cancer cells with an average IC₅₀ of 4.5 nM.

Molecular Formula C24H22N4O3
Molecular Weight 414.5 g/mol
Cat. No. B12384946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulin inhibitor 33
Molecular FormulaC24H22N4O3
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(C=CC=C21)C3=NC4=C(N3)C=CN=C4C5=CC(=C(C(=C5)OC)OC)OC
InChIInChI=1S/C24H22N4O3/c1-28-11-9-15-16(6-5-7-18(15)28)24-26-17-8-10-25-21(22(17)27-24)14-12-19(29-2)23(31-4)20(13-14)30-3/h5-13H,1-4H3,(H,26,27)
InChIKeyLCQATVJMJZBCON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tubulin Inhibitor 33 (CAS 2944462-67-1): A Potent Colchicine-Site Binder for Advanced Cancer Research Procurement


Tubulin inhibitor 33 (also known as compound 3a) is a synthetic small-molecule tubulin polymerization inhibitor that targets the colchicine binding site on β-tubulin [1]. It exhibits a dose-dependent suppression of tubulin polymerization with an IC₅₀ of 9.05 μM and demonstrates potent antiproliferative activity against cancer cells with an average IC₅₀ of 4.5 nM [1]. Its chemical formula is C₂₄H₂₂N₄O₃ with a molecular weight of 414.46 g/mol .

Why Generic Colchicine-Site Inhibitors Cannot Replace Tubulin Inhibitor 33 in Procurement Decisions


While numerous compounds target the colchicine binding site on tubulin, they exhibit profound differences in binding affinity, cellular potency, and in vivo efficacy. For example, the classic colchicine itself shows an average antiproliferative IC₅₀ of 65.3 nM across cancer cell lines, whereas tubulin inhibitor 33 achieves 4.5 nM—a >14-fold improvement [1]. Similarly, the lead compound 12b from the same optimization campaign demonstrates an IC₅₀ of 32.5 nM, underscoring that even structurally related analogs within the same series can vary by an order of magnitude in potency [1]. These differences stem from specific structural features resolved by X-ray crystallography, which dictate improved tubulin binding and downstream cellular effects [1]. Substituting tubulin inhibitor 33 with a generic alternative without equivalent quantitative validation risks experimental inconsistency and compromised research outcomes.

Quantitative Differentiation of Tubulin Inhibitor 33: Head-to-Head Data vs. Comparators


Superior Antiproliferative Potency Across Cancer Cell Lines vs. Colchicine

Tubulin inhibitor 33 (compound 3a) demonstrates significantly higher antiproliferative activity across a panel of cancer cell lines compared to the classic tubulin inhibitor colchicine. In a direct head-to-head comparison using the same assay conditions, tubulin inhibitor 33 exhibited an average IC₅₀ of 4.5 nM, whereas colchicine showed an average IC₅₀ of 65.3 nM [1]. This represents a 14.5-fold improvement in potency.

Antiproliferative activity Cancer cell cytotoxicity Colchicine-site inhibitor

Enhanced Potency Over Structural Lead Compound 12b

Within the same structural optimization campaign, tubulin inhibitor 33 (3a) demonstrates 7.2-fold greater antiproliferative potency than its predecessor lead compound 12b. The average IC₅₀ of 3a is 4.5 nM compared to 32.5 nM for 12b [1]. X-ray crystallography revealed that 3a forms additional favorable interactions with the colchicine binding site, explaining its improved binding affinity and consequently higher anticancer activity [1].

Structure-activity relationship Lead optimization Tubulin inhibitor

In Vivo Antitumor Efficacy in B16-F10 Melanoma Model

Tubulin inhibitor 33 (3a) exhibits significant in vivo antitumor activity in a B16-F10 murine melanoma model. When administered at 5 mg/kg via intraperitoneal injection daily for 14 days, it achieved a tumor growth inhibition (TGI) of 62.96% [1]. This level of in vivo efficacy is a key differentiator from many tubulin inhibitors that show potent in vitro activity but fail to translate to meaningful tumor suppression in animal models due to poor pharmacokinetics or toxicity.

In vivo efficacy Melanoma Tumor growth inhibition

Combination Therapy Synergy with PD-1/PD-L1 Inhibitor NP19

Tubulin inhibitor 33 (3a) enhances the antitumor efficacy of the small-molecule PD-1/PD-L1 inhibitor NP19 in the B16-F10 melanoma model. While 3a alone achieved a TGI of 62.96%, its combination with NP19 increased TGI to 77.85% [1]. This represents a significant improvement over NP19 monotherapy (TGI data for NP19 alone not explicitly provided in this study, but the combination outperformed 3a alone). Furthermore, 3a potentiated the antitumor immunity of NP19 by activating the tumor immune microenvironment, as evidenced by increased tumor-infiltrating lymphocytes [1].

Combination therapy Immuno-oncology PD-1/PD-L1 inhibitor

Optimal Research and Industrial Application Scenarios for Tubulin Inhibitor 33


Anticancer Drug Discovery: In Vitro Potency Screening and Lead Optimization

Given its exceptional antiproliferative activity (average IC₅₀ = 4.5 nM) and >14-fold improvement over colchicine, tubulin inhibitor 33 serves as an excellent positive control or benchmark compound for screening novel tubulin-targeting agents [1]. Its defined binding mode at the colchicine site, validated by X-ray crystallography, makes it ideal for structure-based drug design and molecular docking studies [1]. Researchers can use this compound to validate assay systems, calibrate potency measurements, and compare new chemical entities against a well-characterized, potent reference standard.

Preclinical In Vivo Efficacy Studies in Syngeneic Melanoma Models

Tubulin inhibitor 33 has demonstrated robust in vivo efficacy in the B16-F10 melanoma model with a TGI of 62.96% at 5 mg/kg (i.p., daily x 14 days) [1]. This makes it a valuable tool for preclinical studies investigating tubulin inhibition as a therapeutic strategy for melanoma. Its well-defined dosing regimen and documented antitumor effect provide a reliable foundation for pharmacokinetic/pharmacodynamic (PK/PD) studies, toxicology assessments, and efficacy comparisons with other experimental therapeutics in the same model system.

Immuno-Oncology Combination Therapy Research

Tubulin inhibitor 33 uniquely enhances the antitumor efficacy of PD-1/PD-L1 checkpoint inhibitors, as demonstrated by the increased TGI (77.85%) when combined with NP19 compared to monotherapy [1]. This immune-potentiating property, coupled with its direct cytotoxic effects, positions tubulin inhibitor 33 as a premier candidate for studies exploring the intersection of microtubule disruption and tumor immunology [1]. Research programs investigating combination strategies to overcome resistance to immune checkpoint blockade or to prime 'cold' tumors for immunotherapy will find this compound particularly valuable.

Mechanistic Studies of Tubulin Binding and Microtubule Dynamics

The availability of a high-resolution X-ray crystal structure of tubulin inhibitor 33 (3a) bound to tubulin [1] provides an unprecedented level of atomic detail for studying ligand-receptor interactions at the colchicine site. This structural information enables precise investigations into the conformational changes induced by inhibitor binding, the determinants of binding affinity, and the downstream effects on microtubule polymerization dynamics [1]. It is an indispensable reagent for academic and industrial laboratories engaged in fundamental tubulin biology research.

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